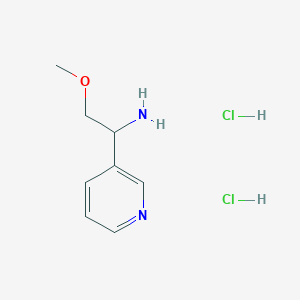

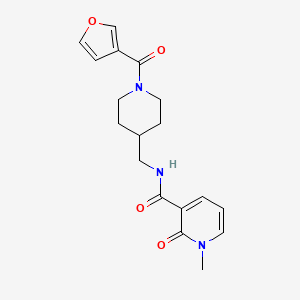

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2O and its molecular weight is 225.11. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Catalysts in Chemical Reactions

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride derivatives have been utilized in the synthesis of various catalytic complexes. For instance, Zulu et al. (2020) described its use in the creation of Palladium(II) complexes, which acted as effective catalysts for the methoxycarbonylation of olefins, producing linear and branched esters (Zulu, Nyamato, Tshabalala, & Ojwach, 2020). Similarly, Nyamato, Ojwach, and Akerman (2015) synthesized (imino)pyridine palladium(II) complexes using this compound, which demonstrated high catalytic activities in selective ethylene dimerization processes (Nyamato, Ojwach, & Akerman, 2015).

Ligand Synthesis and Coordination Chemistry

The compound is also instrumental in synthesizing ligands for coordination chemistry applications. Nyamato, Ojwach, and Akerman (2016) detailed how reductions of related imine compounds led to the production of various (amino)pyridine ligands. These ligands, when reacted with nickel(II) complexes, formed active catalysts for ethylene oligomerization (Nyamato, Ojwach, & Akerman, 2016).

Structural Studies in Crystallography

In crystallography, the compound has been used in studying protonation sites and hydrogen bonding. Böck et al. (2021) explored the synthesis and structural characterization of derivatives, revealing different sites of protonation and diverse intermolecular hydrogen bonding patterns (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Chemical Reactivity and Synthesis

The compound has also been studied for its reactivity and potential in synthesizing other complex molecules. Consiglio et al. (1982) investigated its reactions with cyclic secondary amines, providing insights into its kinetic behaviors and potential applications in chemical synthesis (Consiglio, Arnone, Spinelli, & Noto, 1982).

作用機序

Target of Action

2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride primarily targets the histamine H1 receptor. This receptor is a G-protein-coupled receptor involved in various physiological processes, including the regulation of sleep-wake cycles, immune response, and neurotransmission . By binding to the histamine H1 receptor, this compound can modulate these processes.

Mode of Action

This compound interacts with the histamine H1 receptor by mimicking the natural ligand, histamine. Upon binding, it induces a conformational change in the receptor, activating downstream signaling pathways. This interaction can lead to either agonistic or antagonistic effects, depending on the specific context and receptor state .

Biochemical Pathways

The binding of this compound to the histamine H1 receptor activates several intracellular signaling cascades, including the phospholipase C (PLC) pathway. Activation of PLC leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC). These events result in various cellular responses, such as changes in gene expression, cell proliferation, and immune responses .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and distributed throughout the body, including the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the kidneys. These properties influence its bioavailability and duration of action .

Result of Action

The molecular and cellular effects of this compound include modulation of neurotransmitter release, alteration of immune cell activity, and regulation of vascular permeability. These effects can lead to therapeutic outcomes such as reduced allergic reactions, improved sleep quality, and enhanced cognitive function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For instance, extreme pH levels can affect the compound’s ionization state, altering its binding affinity to the histamine H1 receptor. Similarly, temperature fluctuations can impact its stability and shelf life .

特性

IUPAC Name |

2-methoxy-1-pyridin-3-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-11-6-8(9)7-3-2-4-10-5-7;;/h2-5,8H,6,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOKVPGOBGIBNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CN=CC=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[b]thiophen-5-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600747.png)

![5-bromo-2-chloro-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-3-carboxamide](/img/structure/B2600749.png)

![(Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2600753.png)

![Methyl 2-[4,7,8-trimethyl-1,3-dioxo-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2600754.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2600755.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2600763.png)